PSMA-Val-Cit-PAB-MMAE

Description

BenchChem offers high-quality PSMA-Val-Cit-PAB-MMAE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSMA-Val-Cit-PAB-MMAE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C114H165ClN20O26 |

|---|---|

Molecular Weight |

2267.1 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |

InChI Key |

HQGAXUPTPWZFGA-OESYFJANSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PSMA-Val-Cit-PAB-MMAE in Prostate Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[1] This has led to the development of targeted therapies, including antibody-drug conjugates (ADCs), designed to selectively deliver potent cytotoxic agents to these cancer cells while minimizing systemic toxicity.[1] One such ADC, PSMA-Val-Cit-PAB-MMAE, represents a sophisticated approach that combines a PSMA-targeting antibody with the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a cleavable linker system. This technical guide provides an in-depth exploration of the mechanism of action of PSMA-Val-Cit-PAB-MMAE, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Core Mechanism of Action

The therapeutic strategy of PSMA-Val-Cit-PAB-MMAE is a multi-step process that leverages the specific biology of PSMA-expressing prostate cancer cells to achieve targeted cytotoxicity. The mechanism can be dissected into four key phases:

-

Binding and Internalization: The ADC's journey begins with the high-affinity binding of the anti-PSMA monoclonal antibody component to the extracellular domain of PSMA on the surface of prostate cancer cells.[1] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-PSMA complex, internalizing it into an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC matures and subsequently fuses with a lysosome.[1] The internal environment of the lysosome is characterized by a low pH and the presence of various hydrolytic enzymes, including proteases like cathepsin B.

-

Linker Cleavage and Payload Release: The Val-Cit-PAB linker is specifically designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes.[1] Within the lysosome, cathepsin B recognizes and cleaves the bond between the valine (Val) and citrulline (Cit) residues of the linker. This initial cleavage initiates a self-immolative cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.

-

Cytotoxicity via Microtubule Inhibition: Once freed in the cytoplasm, MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics essential for cell division.[1] MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2][3]

Quantitative Data

The efficacy of PSMA-Val-Cit-PAB-MMAE is supported by a body of quantitative data derived from preclinical studies. These data provide insights into the ADC's binding affinity, cytotoxic potency, and in vivo anti-tumor activity.

Table 1: In Vitro Cytotoxicity of PSMA-ADC in Prostate Cancer Cell Lines

| Cell Line | PSMA Expression Level | IC50 (nmol/L) |

| MDA PCa 2b | High (>10^5 molecules/cell) | ≤ 0.022[4][5] |

| LNCaP | High | 0.022[4] |

| C4-2 | High | 0.021[4] |

| CWR22Rv1 | Intermediate (~10^4 molecules/cell) | 0.804[4][5] |

| PC-3 | Undetectable | > 30[4][5] |

| DU145 | Undetectable | > 30[4] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Binding Affinity of PSMA-Targeting Agents

| Agent | Cell Line | Kd (nmol/L) |

| ZJ24 (PSMA inhibitor) | MDA PCa 2b | 46.5[4] |

| ZJ24 (PSMA inhibitor) | LNCaP | 35.6[4] |

| ZJ24 (PSMA inhibitor) | C4-2 | 40.1[4] |

| SBPD-1 (PSMA-targeted prodrug) | PC3 PIP (PSMA+) | 8.84[6] |

| huJ591 mAb | Human PSMA | 0.62[7] |

Kd: The equilibrium dissociation constant, a measure of the binding affinity of a ligand to its receptor. A lower Kd indicates a higher binding affinity.

Table 3: In Vivo Efficacy of PSMA-ADC in Patient-Derived Xenograft (PDX) Models

| PDX Model | PSMA Expression | Treatment | Outcome |

| LuCaP 96CR | High | PSMA-ADC (1-6 mg/kg) | Complete tumor regressions[8][9][10] |

| LuCaP 77 | High | PSMA-ADC (1-6 mg/kg) | Intermediate antitumor effects[8][9][10] |

| LuCaP 105 | High | PSMA-ADC (1-6 mg/kg) | Intermediate antitumor effects[8][9][10] |

| LuCaP 58 | Low | PSMA-ADC (1-6 mg/kg) | Largely unimpeded tumor progression[8][9][10] |

| LuCaP 96CR | High | PSMA-ADC (2.0 mg/kg) + Enzalutamide | Significant survival benefit over monotherapy[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of PSMA-Val-Cit-PAB-MMAE.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of prostate cancer cell lines by 50% (IC50).

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3)

-

Complete cell culture medium

-

PSMA-Val-Cit-PAB-MMAE

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

-

ADC Treatment: Prepare serial dilutions of PSMA-Val-Cit-PAB-MMAE in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the log of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

PSMA Expression Analysis (Flow Cytometry)

This protocol is used to quantify the level of PSMA expression on the surface of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Anti-PSMA antibody conjugated to a fluorophore (e.g., PE or APC)

-

Isotype control antibody with the same fluorophore

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold PBS and resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.

-

Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.

-

Antibody Staining: Aliquot approximately 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled anti-PSMA antibody to the sample tubes and the corresponding isotype control to the control tubes.

-

Incubation: Incubate the tubes on ice for 30 minutes in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and compare the fluorescence intensity of the cells stained with the anti-PSMA antibody to those stained with the isotype control to determine the percentage of PSMA-positive cells and the mean fluorescence intensity.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the establishment of a prostate cancer xenograft model in mice to evaluate the anti-tumor activity of PSMA-Val-Cit-PAB-MMAE.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2) or patient-derived xenograft tissue

-

Matrigel (optional, to support tumor growth)

-

PSMA-Val-Cit-PAB-MMAE

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse. For PDX models, surgically implant a small piece of tumor tissue.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer PSMA-Val-Cit-PAB-MMAE intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., once weekly for 4 weeks).[8][9][10] The control group should receive the vehicle on the same schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment. Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the mechanism of action and experimental workflows for PSMA-Val-Cit-PAB-MMAE.

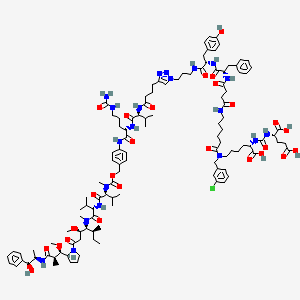

Caption: Mechanism of action of PSMA-Val-Cit-PAB-MMAE.

References

- 1. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. championsoncology.com [championsoncology.com]

- 8. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adcreview.com [adcreview.com]

- 10. ovid.com [ovid.com]

- 11. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to Val-Cit-PAB Linker Chemistry and Cleavage by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the intricate chemistry of this linker, its precise cleavage mechanism by the lysosomal protease Cathepsin B, and the subsequent self-immolation process that liberates the cytotoxic payload. This document is intended to be a valuable resource, offering detailed experimental protocols and quantitative data to support research and development in the field of targeted cancer therapeutics.

Introduction to Val-Cit-PAB Linkers in ADCs

The Val-Cit-PAB linker is a cornerstone of ADC technology, prized for its stability in systemic circulation and its susceptibility to cleavage by enzymes overexpressed in the tumor microenvironment, particularly within the lysosomes of cancer cells.[1] This dipeptide-based linker, in conjunction with the self-immolative PAB spacer, ensures that the potent cytotoxic drug remains tethered to the antibody until it reaches its intended target, thereby minimizing off-target toxicity.[2]

The design of the Val-Cit linker is predicated on the substrate specificity of Cathepsin B, a lysosomal cysteine protease.[1] The valine and citrulline residues are recognized by the active site of Cathepsin B, leading to enzymatic cleavage of the peptide bond. This targeted release mechanism is a key factor in the therapeutic efficacy of several clinically approved and investigational ADCs.[3]

Chemical Structure and Synthesis

The Val-Cit-PAB linker is a modular construct composed of a dipeptide (valine-citrulline) and a p-aminobenzylcarbamate (PAB) self-immolative spacer. The general structure allows for the attachment of a cytotoxic payload through a carbamate linkage to the PAB moiety.

Synthesis of Fmoc-Val-Cit-PAB

A common precursor for the synthesis of Val-Cit-PAB linkers is Fmoc-Val-Cit-PAB. The synthesis generally involves the coupling of Fmoc-protected valine and citrulline, followed by the attachment of the PAB group. An improved methodology avoids epimerization and results in a higher overall yield.[4]

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB [4]

-

Preparation of Fmoc-Cit-PABOH: A solution of Fmoc-Cit-OH is reacted with p-aminobenzyl alcohol in the presence of a coupling agent like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in a mixed solvent system of dichloromethane and methanol. The reaction is stirred overnight at room temperature. The product is purified by precipitation and washing.

-

Fmoc Deprotection: The resulting Fmoc-Cit-PABOH is dissolved in dimethylformamide (DMF), and an excess of piperidine is added to remove the Fmoc protecting group. The reaction is stirred for several hours at room temperature. The solvent and excess piperidine are removed under reduced pressure.

-

Coupling with Fmoc-Val-OSu: The deprotected Cit-PABOH is dissolved in DMF, and Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine) is added. The reaction mixture is stirred for an extended period (e.g., 20 hours) at room temperature.

-

Purification: After the reaction is complete, the DMF is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield Fmoc-Val-Cit-PAB.

Characterization: The final product and intermediates are typically characterized by:

-

¹H NMR: To confirm the chemical structure and the presence of characteristic peaks for the amino acid residues and the PAB moiety.[5]

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[5]

Cathepsin B Cleavage Mechanism

The selective cleavage of the Val-Cit-PAB linker is primarily mediated by Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[1] The cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl group.[1]

Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the cleavage of the linker.[6] While Cathepsin B is the primary enzyme responsible, other lysosomal proteases may also contribute to this process.[7]

The Role of the PAB Self-Immolative Spacer

The p-aminobenzylcarbamate (PAB) group serves as a self-immolative spacer.[3] Following the enzymatic cleavage of the amide bond between citrulline and the PAB moiety, the resulting p-aminobenzyl alcohol derivative is unstable. It undergoes a spontaneous 1,6-elimination reaction, which involves the electronic cascade through the aromatic ring, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide byproduct.[2] This self-immolation is a critical step as it ensures the release of the drug in its active form.

Quantitative Data on Linker Cleavage

The efficiency of linker cleavage by Cathepsin B can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). These values provide insights into the substrate affinity and turnover rate of the enzyme.

| Substrate/Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference(s) |

| Z-Arg-Arg-AMC | ~390 | - | - | 6.0 | [8] |

| Abz-GIVRAK(Dnp)-OH | 15 | - | - | 4.6 | [8][9] |

| Abz-GIVRAK(Dnp)-NH₂ | 25 | - | - | 4.6 | [8][9] |

| vc-MMAE ADC | No significant difference across various antibody carriers | No significant difference across various antibody carriers | - | - | [10] |

Note: Direct comparative kinetic data for Val-Cit-PAB in a single study is limited. The table presents data for various Cathepsin B substrates to provide context for enzymatic activity. The study on vc-MMAE ADCs suggests that the antibody carrier does not significantly impact the cleavage rate.[10]

Experimental Protocols

Synthesis of MC-Val-Cit-PAB-Payload

This protocol outlines the synthesis of a complete linker-payload construct ready for conjugation to an antibody.

Experimental Protocol: Synthesis of MC-Val-Cit-PAB-Drug [4]

-

Fmoc Deprotection of Fmoc-Val-Cit-PAB: Dissolve Fmoc-Val-Cit-PAB in DMF and add pyridine. Stir at room temperature until the deprotection is complete as monitored by TLC. Concentrate the solution under high vacuum to obtain the deprotected Val-Cit-PAB intermediate.

-

Coupling with MC-OSu: Dissolve the Val-Cit-PAB intermediate in N-methyl-2-pyrrolidone (NMP) and add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu). Allow the reaction to stir for several hours. The product, MC-Val-Cit-PAB, is isolated by trituration with ether and filtration.[11]

-

Payload Conjugation: The MC-Val-Cit-PAB is then activated (e.g., with a p-nitrophenyl carbonate group) and reacted with the amine or hydroxyl group of the cytotoxic payload to form the final MC-Val-Cit-PAB-Payload construct. The final product is purified by HPLC.

In Vitro Cathepsin B Cleavage Assay of an ADC

This assay is used to determine the rate and extent of drug release from an ADC in the presence of Cathepsin B.

Experimental Protocol: Cathepsin B Cleavage Assay and HPLC Analysis [12][13]

-

Sample Preparation: Prepare a solution of the ADC (e.g., 1 mg/mL) in a suitable buffer such as 10 mM MES-Na with 40 µM dithiothreitol at pH 5.0. Incubate the solution at 37°C for a short period to equilibrate the temperature.

-

Enzyme Addition: Add a pre-warmed solution of human Cathepsin B (e.g., 20 ng/µL) to the ADC solution and continue the incubation at 37°C.

-

Time-Course Sampling: At predetermined time points (e.g., 4, 8, and 24 hours), collect aliquots of the reaction mixture.

-

Quenching the Reaction: Immediately stop the enzymatic reaction in the collected aliquots by adding a protease inhibitor cocktail.

-

HPLC Analysis:

-

Column: Use a reverse-phase HPLC column suitable for protein analysis (e.g., MabPac RP, 3 x 50 mm, 4 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the intact ADC, cleaved antibody, and the released payload. A typical gradient might be from 25% to 99% B over several minutes.

-

Flow Rate: A standard flow rate of 0.5 mL/min can be used.

-

Detection: Monitor the elution profile using a UV detector. The released payload will have a distinct retention time compared to the ADC.

-

Quantification: Determine the amount of released drug by integrating the peak area of the payload and comparing it to a standard curve of the free drug.

-

ADC Internalization and Lysosomal Trafficking

The efficacy of a Val-Cit-PAB-linked ADC is dependent on its successful internalization and trafficking to the lysosome.

Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[6][14] The complex is then trafficked through the endosomal pathway to the lysosome.[6] The acidic environment and the high concentration of proteases, including Cathepsin B, within the lysosome lead to the degradation of the antibody and the cleavage of the Val-Cit-PAB linker, ultimately releasing the cytotoxic payload to exert its therapeutic effect.[6]

Conclusion

The Val-Cit-PAB linker represents a sophisticated and highly effective strategy in the design of ADCs. Its stability in the bloodstream, combined with its specific cleavage by lysosomal proteases in tumor cells, provides a wide therapeutic window. The self-immolative nature of the PAB spacer ensures the traceless release of the active drug, maximizing its cytotoxic potential against cancer cells. A thorough understanding of the chemistry, cleavage mechanism, and the appropriate experimental methodologies for synthesis and characterization of this linker system is paramount for the continued development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of antibody-drug conjugates.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 12. Human cathepsin B-mediated cleavage assay [bio-protocol.org]

- 13. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]

A Deep Dive into the Tubulin Inhibition Mechanism of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10[1]. Due to its profound cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has emerged as a critical payload component in the design of antibody-drug conjugates (ADCs)[1][2]. When conjugated to a monoclonal antibody via a cleavable linker, MMAE can be selectively delivered to tumor cells, minimizing systemic toxicity while maximizing on-target efficacy[2][]. Once internalized by the target cell, the linker is cleaved, releasing free MMAE into the cytosol to exert its cytotoxic effects[][4]. The primary mechanism of action of MMAE is the disruption of the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis[1][5][6]. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMAE-mediated tubulin inhibition.

Core Mechanism of Tubulin Inhibition

MMAE exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.

Binding to the Tubulin Heterodimer

MMAE binds to soluble tubulin heterodimers (composed of α- and β-tubulin) at the vinca domain, located at the interface between two longitudinally aligned tubulin dimers[4][7]. Specifically, it binds with high affinity to a site at the β-tubulin subunit, near the exchangeable GTP-binding site[4][8]. Crystallographic studies have revealed that MMAE's binding site is at the interface between the β1-tubulin subunit and the adjacent α2-tubulin subunit in a curved tubulin protofilament structure[4]. The binding stoichiometry is approximately one molecule of MMAE per tubulin heterodimer[5][8][9].

Inhibition of Tubulin Polymerization

Upon binding to tubulin, MMAE inhibits its polymerization into microtubules[1][5][10]. This inhibition is a key aspect of its mechanism and occurs at substoichiometric concentrations. By binding to the tubulin dimers, MMAE induces a conformational change that prevents their incorporation into the growing microtubule polymer[4]. This leads to a decrease in the rate and extent of microtubule assembly[5][8][9]. Furthermore, MMAE promotes the formation of aberrant tubulin aggregates, such as rings, which are non-functional and sequester tubulin from the pool available for microtubule formation[5][8][9].

Disruption of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for their function. MMAE profoundly suppresses these dynamics[5][8][9]. It disrupts the microtubule network, leading to a net depolymerization of existing microtubules[5][8][9]. This disruption prevents the formation of a functional mitotic spindle, a necessary apparatus for the proper segregation of chromosomes during mitosis[11].

Quantitative Data on MMAE Activity

The potency of MMAE has been quantified through various in vitro assays, demonstrating its powerful cytotoxic and tubulin-destabilizing effects.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (KD) | ~1.6 µM | Soluble, MAP-free tubulin | [9] |

| 291 nM | FITC-MMAE to free tubulin | [4][12] | |

| IC50 (Cell Viability) | 3.27 ± 0.42 nM | SKBR3 (Breast Cancer) | [10] |

| 4.24 ± 0.37 nM | HEK293 (Kidney) | [10] | |

| ~2 nM | PC-3 (Prostate Cancer) | [13] | |

| ~2 nM | C4-2B (Prostate Cancer) | [13] | |

| 0.97 ± 0.10 nM | BxPC-3 (Pancreatic Cancer) | [14][15] | |

| 0.99 ± 0.09 nM | PSN-1 (Pancreatic Cancer) | [14][15] | |

| 1.10 ± 0.44 nM | Capan-1 (Pancreatic Cancer) | [14][15] | |

| 1.16 ± 0.49 nM | Panc-1 (Pancreatic Cancer) | [14][15] | |

| ~4 nM | HeLa (Cervical Cancer) | [16] | |

| IC50 (Tubulin Polymerization) | ~1 nM | In vitro tubulin polymerization | [15] |

Downstream Cellular Consequences

The disruption of microtubule function by MMAE triggers a cascade of cellular events, culminating in programmed cell death.

Cell Cycle Arrest

The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis[1][13][17]. This G2/M arrest is a characteristic cellular response to microtubule-targeting agents[5][17][18].

Induction of Apoptosis

Prolonged G2/M arrest ultimately leads to the induction of apoptosis (programmed cell death)[6][17]. The apoptotic signaling cascade initiated by MMAE involves the activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP)[17][19][20]. Additionally, the expression of pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 may be downregulated[19][20]. Some studies also suggest that MMAE can induce apoptosis through a process known as mitotic catastrophe, which occurs when a cell attempts to divide with a defective mitotic spindle[17]. Furthermore, the inhibition of the Akt/mTOR signaling pathway has been implicated in MMAE-induced autophagy and apoptosis[19].

Key Experimental Methodologies

The characterization of MMAE's mechanism of action relies on several key in vitro assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance (typically at 340 nm) over time in a temperature-controlled spectrophotometer[21][22]. Inhibitors of polymerization, like MMAE, will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[21][23][24].

-

Prepare a GTP stock solution (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM immediately before the assay[21][23][24].

-

Prepare a range of concentrations of MMAE in the same buffer. A vehicle control (e.g., DMSO) should also be prepared[24].

-

-

Assay Procedure:

-

Pipette the MMAE dilutions or vehicle control into the wells of a pre-warmed (37°C) 96-well plate[21][22].

-

To initiate the reaction, add the ice-cold tubulin/GTP solution to each well[22]. The final tubulin concentration is typically in the range of 2-4 mg/mL[22][23].

-

Immediately place the plate in a spectrophotometer set to 37°C[21][22].

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes[21][22][25].

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the maximal polymerization rate (Vmax) for each concentration.

-

Determine the IC₅₀ value, which is the concentration of MMAE that inhibits the Vmax by 50% compared to the vehicle control[24].

-

Cell Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic effect of MMAE on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by measuring its absorbance.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SKBR3, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight[10].

-

Compound Treatment: Treat the cells with a serial dilution of MMAE (e.g., from 0.002 nM to 4000 nM) for a specified period, typically 72 hours[10]. Include untreated and vehicle-treated cells as controls.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with MMAE.

Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).

Protocol:

-

Cell Treatment: Treat cells with MMAE at a relevant concentration (e.g., 4 nM) for a defined period (e.g., 24 hours)[17].

-

Cell Harvesting and Fixation: Harvest the cells (both adherent and floating) and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membranes.

-

Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of MMAE's effect[17].

Conclusion

Monomethyl auristatin E is a formidable antimitotic agent that functions through a well-defined mechanism of tubulin inhibition. By binding to the vinca domain on β-tubulin, it effectively prevents microtubule polymerization and disrupts the dynamic instability essential for mitotic spindle formation. This leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis, ultimately resulting in potent cytotoxicity against proliferating cancer cells. The detailed understanding of this mechanism, supported by robust quantitative data and well-established experimental protocols, is fundamental for the continued development and optimization of MMAE-based ADCs in oncological therapeutics.

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 2. adcreview.com [adcreview.com]

- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. scispace.com [scispace.com]

- 11. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy [inis.iaea.org]

- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Characterization of PSMA-Val-Cit-PAB-MMAE: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of Prostate-Specific Membrane Antigen (PSMA)-targeted drug conjugates utilizing a valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker to deliver the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for targeted drug delivery.[1][2] The strategy involves linking a PSMA-targeting moiety (either a small molecule or a monoclonal antibody) to a highly potent cytotoxic drug via a specialized linker. The conjugate, PSMA-Val-Cit-PAB-MMAE, is designed to selectively bind to and be internalized by PSMA-expressing cancer cells.[3] Following internalization, the linker is cleaved within the lysosomal compartment, releasing the MMAE payload to induce cell death.[4][] This targeted approach aims to maximize therapeutic efficacy while minimizing off-target toxicity associated with conventional chemotherapy.[6][]

Components and Mechanism of Action

The PSMA-Val-Cit-PAB-MMAE conjugate consists of three key components: a PSMA-targeting ligand, a cleavable Val-Cit-PAB linker, and the cytotoxic payload MMAE.

-

PSMA-Targeting Ligand: This component provides specificity for prostate cancer cells. It is typically a small molecule inhibitor of PSMA's enzymatic activity, often based on a glutamate-urea-lysine scaffold, or a monoclonal antibody that specifically recognizes an extracellular epitope of PSMA.[1][2]

-

Val-Cit-PAB Linker: This dipeptide linker is designed to be stable in systemic circulation but is susceptible to enzymatic cleavage by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells.[] The cleavage occurs between the citrulline and the PAB spacer, which then undergoes a self-immolative 1,6-elimination to release the active drug.

-

Monomethyl Auristatin E (MMAE): MMAE is a potent synthetic antineoplastic agent derived from dolastatins.[4][] It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][9] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as a payload in antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs).[4][]

Signaling and Mechanism of Action

PSMA expression has been shown to modulate critical tumor-promoting signal transduction pathways, including the PI3K-AKT pathway, which promotes a pro-tumorigenic and anti-apoptotic phenotype.[10][11] By targeting PSMA, the conjugate is delivered to a protein that is not only a marker but also potentially involved in tumor progression.

Caption: PSMA interaction with RACK1 redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.[10][12][13]

The mechanism of action for the conjugate itself is a multi-step process that leverages the biology of the cancer cell for targeted drug release.

Caption: The conjugate binds to PSMA, is internalized, and releases MMAE in the lysosome to induce apoptosis.[4][]

Synthesis and Characterization

The synthesis of PSMA-Val-Cit-PAB-MMAE is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Workflow

The general strategy involves the synthesis of the PSMA-targeting ligand and the linker-payload cassette (vc-MMAE) separately, followed by their conjugation.

Caption: Workflow for the synthesis of PSMA-Val-Cit-PAB-MMAE, involving separate synthesis and final conjugation.[2][14]

Characterization Methods

Comprehensive analytical characterization is essential to ensure the identity, purity, and quality of the final conjugate.[6][15][16]

| Parameter | Technique | Purpose |

| Identity & Structure | High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight of the final conjugate and key intermediates.[17] |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of the linker, payload, and final conjugate. | |

| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the purity of the final product and quantify impurities.[16][18] |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | For ADC constructs, to determine the average number of drug molecules conjugated to each antibody and assess heterogeneity.[16][18] |

| UV/Vis Spectroscopy | A simpler method to estimate the average DAR by measuring absorbance at wavelengths specific to the antibody and the payload.[18] | |

| Biological Activity | In Vitro Cytotoxicity Assay | To measure the potency (e.g., IC50) of the conjugate against PSMA-positive and PSMA-negative cancer cell lines.[3][19] |

| PSMA Binding Assay | To confirm that the conjugate retains high affinity for the PSMA target.[1] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PSMA-Val-Cit-PAB-MMAE. Specific reagents and conditions may need to be optimized.

Synthesis of Maleimidocaproyl-Val-Cit-PAB-MMAE (vc-MMAE)

This protocol describes the synthesis of the linker-payload component.[20]

-

Coupling of PAB to MMAE: React MMAE with an appropriate p-aminobenzyl alcohol derivative protected with a carbamate group (e.g., PABC-PNP) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF).

-

Dipeptide Assembly: Synthesize the Fmoc-Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis methodologies.[21]

-

Coupling of Dipeptide to PAB-MMAE: Cleave the protecting group from the PAB-MMAE intermediate and couple it to the Fmoc-Val-Cit dipeptide using a peptide coupling agent such as HATU or HBTU.

-

Fmoc Deprotection and Maleimide Installation: Remove the N-terminal Fmoc protecting group using piperidine in DMF. React the resulting free amine with a maleimide-containing activated ester (e.g., maleimidocaproic acid N-hydroxysuccinimide ester) to install the conjugation handle.

-

Purification: Purify the final mc-vc-PAB-MMAE product using reversed-phase HPLC.[20]

Conjugation of vc-MMAE to PSMA-Targeting Antibody

This protocol is for creating an ADC version of the conjugate.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the anti-PSMA monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a phosphate-buffered saline (PBS) solution. The amount of TCEP is optimized to achieve the desired average number of free thiols per antibody.

-

Conjugation Reaction: Add the purified mc-vc-PAB-MMAE to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically performed at pH 7-8.

-

Quenching: Quench any unreacted thiols with an excess of a quenching agent like N-ethylmaleimide.

-

Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the conjugate in killing cancer cells.[19][22][23]

Caption: Step-by-step workflow for determining the IC50 of the conjugate using an MTT assay.[23][24]

-

Cell Culture: Culture PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU145) prostate cancer cell lines in appropriate media.[2][25]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

-

Compound Treatment: Prepare serial dilutions of the PSMA-Val-Cit-PAB-MMAE conjugate, a non-targeting control conjugate, and free MMAE in cell culture medium. Replace the medium in the wells with the drug-containing medium.

-

Incubation: Incubate the plates for a period of 72 to 144 hours.[22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Add a solubilizing agent (e.g., a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Studies

Animal studies are critical for evaluating the anti-tumor activity and tolerability of the conjugate.[3][26]

-

Model System: Use immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenografts of human prostate cancer cell lines (e.g., C4-2, LuCaP 96CR).[26][27]

-

Study Groups: Establish treatment groups, including:

-

Vehicle control (e.g., saline or PBS)

-

PSMA-Val-Cit-PAB-MMAE

-

Non-targeting control conjugate

-

Unconjugated PSMA antibody + free MMAE

-

-

Dosing and Administration: Administer the compounds, typically via intravenous injection, on a predetermined schedule (e.g., once weekly for four weeks).[26]

-

Monitoring: Monitor tumor volume (using caliper measurements), body weight (as a measure of toxicity), and overall animal health.

-

Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and harvest tumors for further analysis (e.g., immunohistochemistry).

Data Summary

Quantitative data from characterization and biological assays should be clearly summarized for comparison.

Table 1: Physicochemical and Biological Properties

| Compound | Molecular Weight (Da) | Purity (RP-HPLC, %) | IC50 LNCaP (PSMA+), nM [3] | IC50 PC-3 (PSMA-), nM [3] |

| PSMA-Val-Cit-PAB-MMAE | Varies by ligand | >95% | ≤ 0.022 | > 30 |

| Non-targeting Control ADC | Varies | >95% | > 30 | > 30 |

| Free MMAE | ~718 | >98% | Variable | Variable |

Note: IC50 values are representative and can vary based on the specific PSMA-targeting ligand, cell line, and assay conditions. Potent activity is observed in cells with high PSMA expression, while being significantly less effective against cells lacking the target.[3]

Conclusion

The synthesis and characterization of PSMA-Val-Cit-PAB-MMAE represent a sophisticated approach to targeted cancer therapy. The modular design, combining a high-affinity targeting ligand with a potent cytotoxic payload via a cleavable linker, provides a powerful platform for developing effective treatments for prostate cancer. Rigorous analytical characterization and comprehensive preclinical evaluation, including detailed in vitro and in vivo studies, are paramount to ensuring the quality, efficacy, and safety of these promising therapeutic agents.

References

- 1. Synthesis and Binding of a Novel PSMA-specific Conjugate | Anticancer Research [ar.iiarjournals.org]

- 2. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. adcreview.com [adcreview.com]

- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PSMA-targeted small-molecule drug-conjugates with valine-citrulline and phosphoramidate cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. veranova.com [veranova.com]

- 16. pharmafocusamerica.com [pharmafocusamerica.com]

- 17. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. herbmedpharmacol.com [herbmedpharmacol.com]

- 21. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. ovid.com [ovid.com]

- 27. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of PSMA-Targeted Val-Cit-PAB-MMAE Conjugates on PSMA-Positive Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of drug conjugates utilizing the PSMA-Val-Cit-PAB-MMAE system. It covers the fundamental mechanism of action, presents quantitative cytotoxicity data from preclinical studies, details standardized experimental protocols for assessing cell viability, and illustrates key biological and experimental workflows.

Introduction to PSMA-Targeted Drug Conjugates

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] Its high expression and internalization upon antibody binding make it an exceptional target for the delivery of cytotoxic agents directly to malignant cells, minimizing off-target toxicity.[1][3]

This has led to the development of targeted therapies like antibody-drug conjugates (ADCs) and smaller small molecule-drug conjugates (SMDCs).[4] These conjugates are comprised of three main components:

-

A targeting moiety: A monoclonal antibody or a small molecule that specifically binds to PSMA.[][6]

-

A cytotoxic payload: A highly potent drug designed to kill cancer cells. Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that inhibits tubulin polymerization.[7][8][9]

-

A linker: A chemical bridge connecting the targeting moiety to the payload. The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PAB) spacer is a widely used system.[6][7] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[7][10]

This guide focuses specifically on conjugates employing the Val-Cit-PAB-MMAE system to elicit a cytotoxic effect in PSMA-positive cell lines.

Mechanism of Action

The efficacy of a PSMA-targeted MMAE conjugate relies on a multi-step process that ensures the selective delivery and activation of the cytotoxic payload within the target cancer cell.

-

Target Binding and Internalization: The conjugate circulates in the bloodstream until the targeting moiety recognizes and binds to the PSMA receptor on the surface of a prostate cancer cell.[] Upon binding, the entire PSMA-conjugate complex is internalized into the cell through endocytosis.[][11][12]

-

Lysosomal Trafficking: The newly formed endosome containing the conjugate traffics through the cytoplasm and fuses with a lysosome.[][11]

-

Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome, particularly Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide linker.[7][13][14]

-

Payload Release: Cleavage of the dipeptide bond triggers the self-immolation of the PAB spacer, which releases the unmodified, fully active MMAE payload into the cell's cytoplasm.[10]

-

Cytotoxicity: Free MMAE binds to tubulin, a critical component of microtubules.[] This action disrupts microtubule polymerization, leading to a collapse of the cytoskeleton, G2/M phase cell cycle arrest, and ultimately, cell death via apoptosis (a process known as mitotic catastrophe).[6][9][11][16]

Quantitative Cytotoxicity Data

The in vitro potency of PSMA-targeted MMAE conjugates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population. Assays are performed on both PSMA-positive (target) and PSMA-negative (control) cell lines to determine selectivity.

| Conjugate / Compound | Cell Line | PSMA Expression | IC50 Value | Reference |

| PSMA-Targeted Conjugates | ||||

| SBPD-1 (SMDC)¹ | PC3 PIP | Positive (Engineered) | 3.9 nM | [7] |

| PC3 flu | Negative (Engineered) | 151.1 nM | [7] | |

| ARX517 (ADC)² | MDA-PCa-2b | High | ≤ 0.5 nM | [3][17] |

| LNCaP | High | ≤ 0.5 nM | [17] | |

| C4-2 | Moderate | ≤ 0.5 nM | [17] | |

| 22Rv1 | Low | Minimal Activity | [17] | |

| PC-3 | Negative | > 30,000 nM | [3][17] | |

| PSMA-Val-Cit-PAB-MMAE³ | CWR22R | Positive | 29 nM | [18][19][20] |

| PC-3 | Negative | 27 nM | [18][19][20] | |

| Controls | ||||

| Free MMAE | PC-3 / C4-2B | N/A | ~2 nM | [9] |

| PC3 PIP / PC3 flu | N/A | ~40 pM | [7] | |

| Various Prostate Lines | N/A | 0.18 - 0.78 nM | [17] |

¹SBPD-1 is a small-molecule drug conjugate with a Val-Cit-MMAE payload, functionally analogous to PSMA-Val-Cit-PAB-MMAE.[7] ²ARX517 is a PSMA-targeted ADC with a non-cleavable linker, included for comparison of PSMA-dependent potency.[17] ³Note: The similar IC50 values for CWR22R and the PSMA-negative PC-3 cell line reported by MedChemExpress are atypical for a targeted conjugate and may reflect non-specific uptake in this specific assay or a different construct; this contradicts the high selectivity seen in other studies.[7][17]

The data consistently demonstrate that PSMA-targeted conjugates are highly potent against cell lines expressing high levels of PSMA (e.g., LNCaP, C4-2, PC3 PIP) while showing significantly less activity against PSMA-negative cells, confirming the target-dependent mechanism of action.[7][17] Free MMAE is extremely potent across all cell lines, highlighting the necessity of targeted delivery to achieve a therapeutic window.[7][9][17]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible in vitro cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.[21][22][23]

Detailed Protocol: MTT Assay for ADC Cytotoxicity

Objective: To determine the IC50 of PSMA-Val-Cit-PAB-MMAE on PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) cell lines.

Materials:

-

Target cell lines (LNCaP, C4-2, PC-3)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

PSMA-Val-Cit-PAB-MMAE compound and vehicle control (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a pre-optimized density (typically 2,000-8,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

-

Overnight Incubation:

-

Compound Treatment:

-

Prepare a serial dilution of the PSMA-Val-Cit-PAB-MMAE conjugate in culture medium. A typical range might be from 1 pM to 1 µM.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Add 100 µL of medium with vehicle to the "untreated control" wells.

-

-

Incubation with Compound:

-

Incubate the plate for a duration appropriate for the payload's mechanism. For tubulin inhibitors like MMAE, a 72 to 96-hour incubation is recommended to capture the full cytotoxic effect.[24]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

-

Plot the % Viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

-

MMAE Signaling Pathway to Apoptosis

Once released into the cytoplasm, MMAE initiates a signaling cascade that forces the cell into apoptosis. The primary mechanism of action is the disruption of microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[9][11]

-

Tubulin Polymerization Inhibition: MMAE binds to tubulin dimers, preventing them from polymerizing into microtubules.[][25] This leads to a net depolymerization and collapse of the microtubule network.

-

Mitotic Spindle Failure: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

G2/M Cell Cycle Arrest: The cell's internal checkpoints detect the spindle failure and halt the cell cycle at the G2/M transition phase to prevent aneuploidy.[9][11]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers a state of mitotic catastrophe, which activates the intrinsic apoptotic pathway.[9] This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, leading to controlled cell death.[11][25]

References

- 1. In vitro and in vivo effects of a recombinant anti-PSMA immunotoxin in combination with docetaxel against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-PSMA-MC-vc-PAB-MMAE ADC - Creative Biolabs [creativebiolabs.net]

- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. championsoncology.com [championsoncology.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

Preclinical Development of Small-Molecule PSMA-Targeted Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease.[1] Small-molecule PSMA-targeted conjugates, which consist of a PSMA-binding motif, a linker, and a therapeutic or imaging payload, have shown remarkable potential in preclinical and clinical settings.[2] This technical guide provides a comprehensive overview of the core aspects of the preclinical development of these conjugates, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Rationale and Design of Small-Molecule PSMA-Targeted Conjugates

The fundamental principle behind small-molecule PSMA-targeted conjugates is the selective delivery of a payload to prostate cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3] These conjugates are modular in nature, typically comprising three key components:

-

PSMA-binding Ligand: The most common and effective ligands are urea-based inhibitors of the N-acetyl-alpha-linked-acidic-dipeptidase (NAALADase) activity of PSMA, such as the glutamate-urea-lysine (Glu-urea-Lys) scaffold.[4] These small molecules exhibit high affinity and specificity for PSMA and are rapidly internalized upon binding.[1]

-

Linker: The linker connects the PSMA-binding ligand to the payload. Its design is critical for the overall stability, solubility, and pharmacokinetic properties of the conjugate. Linkers can be designed to be stable or cleavable, releasing the payload under specific conditions within the tumor microenvironment or inside the cancer cell.

-

Payload: The payload can be a diagnostic radionuclide for imaging (e.g., Gallium-68), a therapeutic radionuclide for radioligand therapy (e.g., Lutetium-177, Actinium-225), or a cytotoxic agent for chemotherapy (e.g., monomethyl auristatin E - MMAE).[2][5]

To enhance the pharmacokinetic profile, particularly to increase blood circulation time and tumor uptake, albumin-binding moieties have been incorporated into the linker design.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on small-molecule PSMA-targeted conjugates.

Table 1: In Vitro PSMA Binding Affinity and Cellular Uptake

| Conjugate | Cell Line | IC50 / Ki (nM) | Cellular Uptake (% added activity) | Time Point (h) | Reference |

| 177Lu-PSMA-ALB-53 | PC-3 PIP | N/A | 54-58% | N/A | [6] |

| 177Lu-PSMA-ALB-56 | PC-3 PIP | N/A | 54-58% | N/A | [6] |

| SBPD-1 | PC3-PIP | 8.84 | N/A | N/A | [9] |

| SBPD-2 | PC3-PIP | 3.0 | N/A | N/A | [9] |

| YC-27 800CW | LNCaP | 1700 (IC50) | N/A | N/A | [10] |

| 177Lu-PSMA-TB-01 | PC-3 PIP | 23 (KD) | 69 ± 3% | 4 | [7] |

| PSMA ADC | CWR22rv1 | 0.804 (IC50) | N/A | N/A | [11] |

| PSMA-1-VcMMAE | PC3pip | N/A | N/A | N/A | [5] |

| 99mTc(CO)3-DPA-DBCO-PEG4-CTT-54 | LNCaP | 1.0 (IC50) | ~14% | 4 | [12][13] |

| 99mTc(CO)3-DPA-DBCO-PEG4-CTT-54.2 | LNCaP | 6.6 (IC50) | ~6% | 4 | [13] |

| 68Ga-SC691 | LNCaP | N/A | High | N/A | [14] |

| [177Lu]Lu-BWD | PC3-PIP | 35.86 ± 0.56 (IC50) | High | N/A | [15] |

Table 2: In Vitro Cytotoxicity

| Conjugate | Cell Line (PSMA+) | Cell Line (PSMA-) | IC50 (nM) (PSMA+) | IC50 (nM) (PSMA-) | Reference |

| SBPD-1 | PC3 PIP | PC3 flu | 3.9 | 151.1 | [9] |

| SBPD-2 | PC3 PIP | PC3 flu | 4800 | 5800 | [9] |

| PSMA ADC | 3445 (PSMA high) | PC3 (PSMA low) | ≤ 0.022 | > 30 | [11] |

| PE35-MU2 | PIP-PC3 | Flu-PC3 | ~1 | >1000 | [16] |

| PSMA-1-VcMMAE | PC3pip | PC3flu | 48-fold more potent in PSMA+ | N/A | [5] |

Table 3: In Vivo Biodistribution of Selected Radioconjugates (%ID/g)

| Conjugate | Time Point | Tumor | Blood | Kidneys | Liver | Salivary Glands | Reference |

| 177Lu-PSMA-ALB-53 | 24h | ~40 | ~10 | ~20 | ~2 | N/A | [6] |

| 177Lu-PSMA-ALB-56 | 24h | ~30 | <1 | ~5 | <1 | N/A | [6] |

| 177Lu-PSMA-TB-01 | 4h | 69 ± 13 | 16 ± 1 | N/A | N/A | N/A | [7] |

| 177Lu-PSMA-NARI-56 | 24h | 40.56 ± 10.01 | N/A | N/A | N/A | N/A | [17] |

| 177Lu-PSMA-HK4 | N/A | Higher than PSMA-617 | N/A | Lower than PSMA-617 | N/A | N/A | [18] |

| 177Lu-PSMA-617 | 24h | 10.58 ± 4.50 | N/A | High | N/A | High | [19] |

| 177Lu-PSMA I&T | 1h | 7.96 ± 1.76 | N/A | N/A | N/A | N/A | [19] |

| [211At]PSMA-5 (mice) | N/A | N/A | N/A | High | N/A | High | [20] |

| [177Lu]Lu-BWD | N/A | Significantly superior to PSMA-617 | N/A | N/A | N/A | N/A | [15] |

Table 4: In Vivo Therapeutic Efficacy

| Conjugate | Animal Model | Dose | Tumor Growth Inhibition | Survival Benefit | Reference |

| 177Lu-PSMA-ALB-56 | PC-3 PIP tumor-bearing mice | 2 or 5 MBq | Better than 177Lu-PSMA-617 | N/A | [6] |

| 177Lu-PSMA-NARI-56 | LNCaP tumor-bearing mice | N/A | 98% (vs 58% for 177Lu-PSMA-617) | 90% survival at 90 days (vs 30% for 177Lu-PSMA-617) | [17][21] |

| 177Lu-PSMA-HK4 | PSMA-positive tumor-bearing mice | N/A | Significantly better than 177Lu-PSMA-617 | N/A | [18] |

| 90Y- and 177Lu-huJ591 | mCRPC xenografts | 3.7–7.4 MBq | Up to 90% reduction in mean tumor volume | 2–3-fold increase in median survival | [19] |

| PSMA-1-VcMMAE | Metastatic prostate cancer models | 3820 nmol/kg | Significant inhibition | Prolonged survival | [5] |

| 177Lu- and 225Ac-PSMA617 | RM1 and PC-3/PC-3-PIP mixed tumors | N/A | Efficacy correlated with PSMA expression level and homogeneity | N/A | [22] |

| 177Lu-L1 and 177Lu-L3 | PC3 PIP tumor-bearing mice | 111 MBq | Significant inhibition | N/A | [23] |

| [177Lu]Lu-BWD | PC3-PIP tumor-bearing mice | 7.4 MBq | Superior to 177Lu-PSMA-617 | N/A | [15] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the preclinical development of small-molecule PSMA-targeted conjugates.

In Vitro PSMA Binding Affinity Assay

This assay determines the affinity of the conjugate for the PSMA protein.

Materials:

-

PSMA-positive cells (e.g., LNCaP, PC-3 PIP) or recombinant human PSMA protein.

-

Radiolabeled competitor ligand with known affinity (e.g., 125I-MIP-1072).

-

Test conjugate at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer with NaCl and MgCl2).

-

Filtration apparatus with glass fiber filters.

-

Gamma counter.

Protocol:

-

Prepare serial dilutions of the test conjugate.

-

In a 96-well plate, incubate a constant concentration of the radiolabeled competitor with either PSMA-positive cells or recombinant PSMA protein in the presence of varying concentrations of the test conjugate.

-

Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the test conjugate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of conjugate taken up by and internalized into PSMA-expressing cells.

Materials:

-

PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) cells.[9]

-

Radiolabeled conjugate.

-

Cell culture medium.

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.

-

Lysis buffer (e.g., NaOH).

-

Gamma counter.

Protocol:

-

Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.

-

Add the radiolabeled conjugate to the cell culture medium at a specific concentration.

-

Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

-

At each time point, wash the cells with ice-cold PBS to remove unbound conjugate.

-

To measure total cellular uptake: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a gamma counter.

-

To measure internalization:

-

After washing with PBS, incubate the cells with an acid wash buffer for a short period (e.g., 5-10 minutes) on ice to strip off surface-bound radioactivity.

-

Collect the acid wash supernatant (surface-bound fraction).

-

Lyse the remaining cells to release the internalized radioactivity (internalized fraction).

-

Measure the radioactivity in both the surface-bound and internalized fractions.

-

-

Express the results as a percentage of the total added radioactivity per million cells.

In Vitro Cytotoxicity Assay

This assay evaluates the ability of the conjugate to kill PSMA-expressing cancer cells.

Materials:

-

PSMA-positive and PSMA-negative cells.

-

Test conjugate with a cytotoxic payload.

-

Cell culture medium.

-

Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content like CellTiter-Glo).

-

Plate reader.

Protocol:

-

Seed PSMA-positive and PSMA-negative cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the test conjugate, the free payload, and a non-targeted control conjugate.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the conjugate concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

In Vivo Biodistribution Studies

These studies determine the distribution and clearance of the conjugate in a living organism.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of PSMA-positive and PSMA-negative tumors).

-

Radiolabeled conjugate.

-

Anesthesia.

-

Gamma counter.

-

Calibrated standards of the injected dose.

Protocol:

-

Inject a known amount of the radiolabeled conjugate into the tail vein of the tumor-bearing mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a group of mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample and in the standards using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Therapeutic Efficacy Studies

These studies assess the anti-tumor activity of the therapeutic conjugate in animal models.

Materials:

-

Tumor-bearing mice.

-

Therapeutic conjugate.

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-